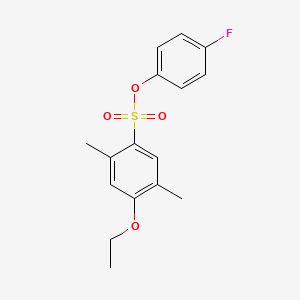
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one, also known as Pyronin Y, is a fluorescent dye that is commonly used in scientific research. It is a member of the xanthene family of dyes and is known for its bright red fluorescence under UV light. Pyronin Y has a wide range of applications in various fields of study, including biochemistry, cell biology, and immunology.
作用机制
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y binds to nucleic acids, such as DNA and RNA, through intercalation. This means that the dye molecules insert themselves between the base pairs of the nucleic acid strands, causing a shift in the absorption and emission spectra of the dye. This shift results in the bright red fluorescence of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y under UV light. 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has also been shown to bind to proteins and lipids, although the mechanism of binding is not fully understood.
Biochemical and Physiological Effects:
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the use of any dye or chemical in scientific research may have unintended effects on the system being studied.
实验室实验的优点和局限性
One of the main advantages of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y is its bright red fluorescence, which makes it easy to visualize and track in cells and tissues. It is also relatively easy and inexpensive to synthesize. However, 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has limitations in terms of its specificity and sensitivity. It may bind to other structures in addition to nucleic acids, leading to false positive results. It may also be less sensitive than other dyes in certain applications.
未来方向
There are many potential future directions for the use of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y in scientific research. One area of interest is the development of new methods for the detection and quantification of specific nucleic acids using 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y. Another area of interest is the use of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y in live cell imaging and tracking of cellular processes. Additionally, 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y may have applications in the development of new diagnostic tools and therapies for diseases such as cancer.
合成方法
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y can be synthesized through a variety of methods, including the reaction of 3-hydroxy-2-naphthoic acid with 2-hydroxypyridine-3-carbaldehyde in the presence of sulfuric acid. The resulting product is then oxidized using potassium permanganate to produce 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y. Other methods of synthesis include the reaction of 3-hydroxy-2-naphthoic acid with 2-hydroxypyridine in the presence of sulfuric acid and the reaction of 3-hydroxy-2-naphthoic acid with 2-aminopyridine in the presence of sulfuric acid.
科学研究应用
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y is commonly used in scientific research as a fluorescent dye for staining and visualization of biological structures. It has been used to stain DNA, RNA, and mitochondria in cells, as well as to label antibodies and proteins. 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has also been used in flow cytometry and microscopy for the detection and quantification of cells and cellular structures.
属性
IUPAC Name |
3-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-11-4-9-15(6-13(11)22)25-16-7-14(23)12(21)5-10(16)17(9)8-2-1-3-19-18(8)24/h1-7,20-22H,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRMYVPCAAXLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)
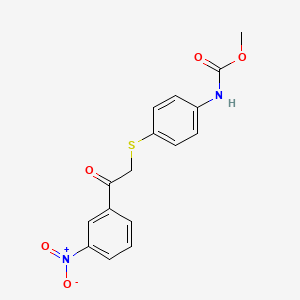
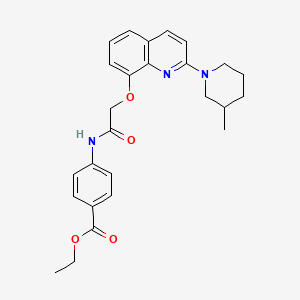
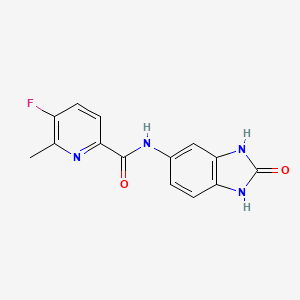
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)
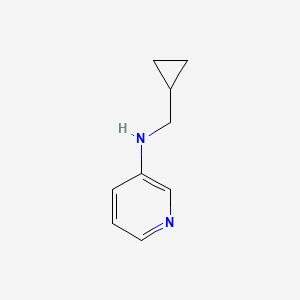
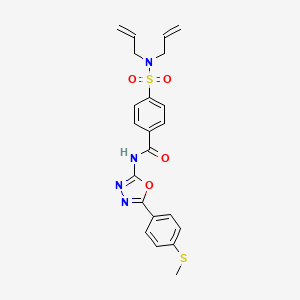
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2820584.png)
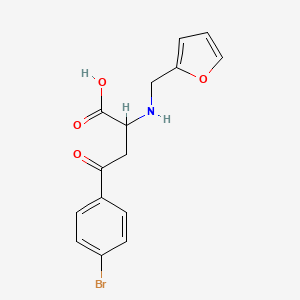
![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)
![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)
